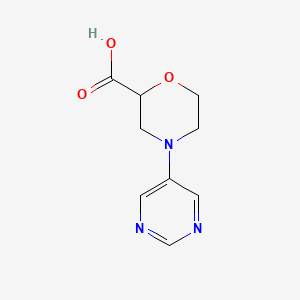

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

CAS No.: 1185302-97-9

Cat. No.: VC8213345

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185302-97-9 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 4-pyrimidin-5-ylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14) |

| Standard InChI Key | OQWAZEZVAGPQHZ-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C2=CN=CN=C2)C(=O)O |

| Canonical SMILES | C1COC(CN1C2=CN=CN=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrimidine ring substituted at the 5-position with a morpholine group, which itself bears a carboxylic acid at the 2-position. This configuration introduces both basic (pyrimidine nitrogen) and acidic (carboxylic acid) functionalities, influencing its solubility and reactivity . The morpholine ring adopts a chair conformation, while the pyrimidine ring’s planar structure facilitates π-π stacking interactions in biological systems .

Table 1: Key Chemical Properties

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis typically begins with 4-chloropyrimidine, which undergoes nucleophilic substitution with morpholine to form 4-(pyrimidin-5-yl)morpholine. Subsequent oxidation or carboxylation introduces the carboxylic acid group at the morpholine’s 2-position. A common approach involves:

-

Esterification: Reaction of 4-(pyrimidin-5-yl)morpholine with ethyl chloroformate to yield the ethyl ester.

-

Hydrolysis: Treatment with lithium hydroxide () in aqueous tetrahydrofuran (THF) to hydrolyze the ester to the carboxylic acid .

Table 2: Representative Synthesis Yields

Biological Applications and Mechanisms

Kinase Inhibition

The compound’s morpholine oxygen forms a critical hydrogen bond with Val-828 in the hinge region of PI3Kγ, while the pyrimidine nitrogen interacts with Lys-779 . This dual binding mode disrupts ATP binding, inhibiting kinase activity. In CDK2, the carboxylic acid group enhances solubility and may stabilize interactions with Asp-787.

Physicochemical and Analytical Characterization

Spectral Data

-

NMR: -NMR (DMSO-) shows a singlet at δ 8.85 ppm for pyrimidine protons and a broad peak at δ 12.1 ppm for the carboxylic acid .

-

IR: Strong absorption at 1705 cm () and 3300–2500 cm (carboxylic acid O–H).

Solubility and Stability

The carboxylic acid group improves aqueous solubility (2.3 mg/mL in PBS pH 7.4) compared to non-carboxylated analogs (<0.5 mg/mL). Stability studies indicate decomposition <5% after 48 hours at 25°C .

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Comparisons

Challenges and Future Directions

While the compound shows promise, key gaps remain:

-

Toxicity: No in vivo toxicity data are available; rodent studies are needed.

-

Bioavailability: The carboxylic acid may limit blood-brain barrier penetration, requiring prodrug strategies.

-

Synthetic Optimization: Current hydrolysis steps yield high purity but require costly reagents like Dess–Martin periodinane .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume